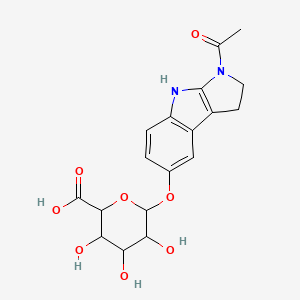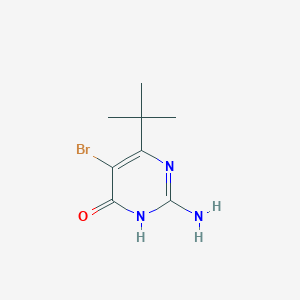
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one
Overview
Description
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one, also known as 2-ABTP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to possess a variety of properties that make it useful in a range of applications, including synthesis, drug design, and medicinal chemistry.
Scientific Research Applications
Synthesis Applications
- The compound has been utilized in the synthesis of heterocyclic β-amino acids, demonstrating its utility in peptide and peptidomimetic synthesis through a Michael addition reaction, showcasing its role in the preparation of β-amino-5-pyrimidinepropanoic ester and its transformation to the free amino acid and Cbz-N-protected amino acid (Bovy & Rico, 1993).
- It has also been used in the structure-activity studies of histamine H4 receptor ligands, where modifications to the pyrimidine moiety led to the discovery of compounds with potential anti-inflammatory and antinociceptive activities, indicating its significance in the development of new pharmacological agents (Altenbach et al., 2008).
Biological Activity
- The compound's derivatives have been synthesized and tested for antiviral activity, highlighting the impact of structural variation at the C-6 position on antiviral efficacy in cell culture. Some derivatives were active against various virus strains, indicating their potential in antiviral drug development (Singh, Singh, & Balzarini, 2013).
Chemical Structure and Properties
- Studies on the crystal and molecular structure of related pyrimidinone compounds have contributed to understanding the chemical behavior and interaction potential of such compounds, which is crucial for their application in more complex chemical syntheses and drug design (Craciun, Huang, & Mager, 1998).
properties
IUPAC Name |
2-amino-5-bromo-4-tert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-8(2,3)5-4(9)6(13)12-7(10)11-5/h1-3H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBJBAQQNBESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-6-(tert-butyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)
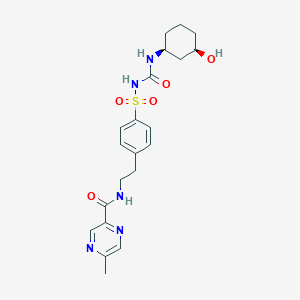
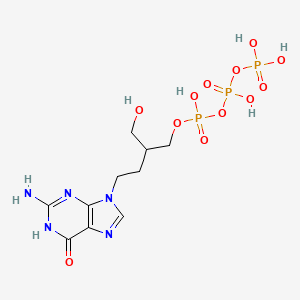
![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)


![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)

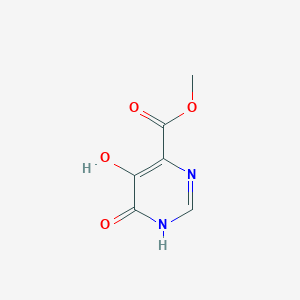
![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
